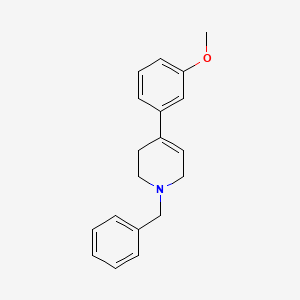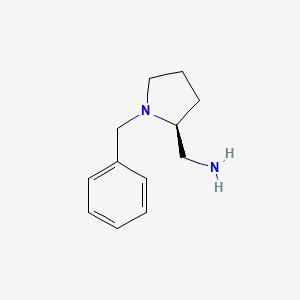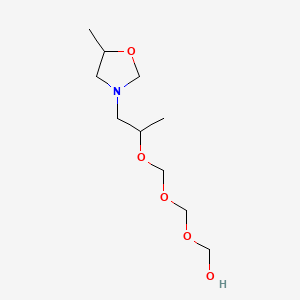
Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)-
Vue d'ensemble
Description
Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)-, commonly known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. The compound is a potent neurotoxin and is used to study the mechanisms of Parkinson's disease.
Mécanisme D'action
MPTP is selectively taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+). MPP+ is a potent inhibitor of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neuron.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism in animals leads to the loss of dopaminergic neurons in the substantia nigra of the brain, resulting in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. The loss of dopaminergic neurons also leads to a decrease in dopamine levels in the brain, which can be measured using various techniques such as microdialysis and positron emission tomography (PET).
Avantages Et Limitations Des Expériences En Laboratoire
The MPTP-induced Parkinsonism model is a well-established and widely used model for studying Parkinson's disease in animals. The model accurately recapitulates many of the biochemical and physiological changes that occur in the human disease. However, the model also has some limitations. For example, the model does not fully replicate the progressive nature of the human disease, and the time course of the disease in animals is much shorter than in humans.
Orientations Futures
There are many future directions for research on MPTP and its applications. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of action of MPTP. Another area of research is the development of new animal models that better replicate the progressive nature of the human disease. Additionally, there is ongoing research to better understand the biochemical and physiological changes that occur in the brain during the progression of Parkinson's disease, and how these changes can be targeted for therapeutic intervention.
Applications De Recherche Scientifique
MPTP is primarily used as a tool to study Parkinson's disease. The compound selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to the symptoms of Parkinson's disease. MPTP-induced Parkinsonism is a well-established model for studying the disease in animals. The model is used to study the biochemical and physiological changes that occur in the brain during the progression of the disease. The model is also used to test potential treatments for the disease.
Propriétés
IUPAC Name |
1-benzyl-4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-21-19-9-5-8-18(14-19)17-10-12-20(13-11-17)15-16-6-3-2-4-7-16/h2-10,14H,11-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQGFLMQQFOKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444487 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99329-65-4 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B3059289.png)

![3-(Benzyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B3059291.png)

![Benzamide, N-[(butylthio)methyl]-](/img/structure/B3059293.png)
![Ethyl 2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B3059296.png)

![2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3059300.png)
![Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B3059301.png)




